4,6-dimethoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine
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Overview
Description
4,6-Dimethoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methoxy groups and a triazole-linked azetidine moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 4,6-dimethoxypyrimidine with azetidine and triazole derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent production quality and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4,6-Dimethoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate and its role in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-dimethoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethoxy-1,3,5-triazin-2-yl glycoside
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
Uniqueness
4,6-Dimethoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine is unique due to its combination of a pyrimidine core with a triazole-linked azetidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4,6-dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O2/c1-18-9-5-10(19-2)15-11(14-9)16-6-8(7-16)17-12-3-4-13-17/h3-5,8H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCAJYAFTYXYFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CC(C2)N3N=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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